An In-depth Technical Guide to 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS: 19541-96-9)
An In-depth Technical Guide to 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS: 19541-96-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, the pyrazole nucleus stands out as a privileged structure, forming the core of numerous therapeutic agents.[1][2] This guide focuses on a specific, yet highly significant, derivative: 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine . The strategic fusion of a pyrazole ring with a pyridine moiety imparts unique physicochemical properties and a versatile reactivity profile, making it a compound of considerable interest in drug discovery and materials science. This document serves as a comprehensive technical resource, consolidating critical information on its synthesis, characterization, reactivity, and safety considerations to empower researchers in their scientific endeavors.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound are paramount for its application in research and development. This section outlines the key identifiers and physicochemical properties of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine.
| Property | Value | Source |
| CAS Number | 19541-96-9 | |
| Molecular Formula | C₉H₁₀N₄ | [3] |
| Molecular Weight | 174.20 g/mol | [3] |
| Appearance | Solid (form may vary) | General knowledge |
| Canonical SMILES | CC1=NN(C(=C1)N)C2=NC=CC=C2 | [4] |
| InChI Key | NBTODGHAMDDPDX-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Insights
The construction of the 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine scaffold is a testament to the versatility of pyrazole synthesis methodologies. The most direct and widely applicable route involves the cyclocondensation reaction between a pyridylhydrazine and a β-ketonitrile.
Recommended Synthetic Protocol: Cyclocondensation of 2-Hydrazinopyridine with Ethyl 3-Oxobutanoate
This method represents a robust and efficient pathway to the target molecule. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent aromatization.
Reaction Scheme:
Caption: Synthetic pathway to 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
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Addition of β-Ketonitrile: To the stirred solution, add ethyl 3-oxobutanoate (1.0-1.2 eq) dropwise at room temperature.
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Reaction Conditions: The reaction mixture is then heated to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine.
Causality of Experimental Choices:
-
Solvent: Ethanol and acetic acid are commonly employed as they facilitate the dissolution of the reactants and can also act as a proton source to catalyze the reaction.[6]
-
Stoichiometry: A slight excess of the β-ketonitrile can be used to ensure the complete consumption of the hydrazine starting material.
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Temperature: Refluxing provides the necessary activation energy for the cyclization step, leading to a higher reaction rate and yield.
Spectroscopic Characterization and Analytical Methods
Unambiguous characterization of the synthesized compound is a cornerstone of scientific rigor. A combination of spectroscopic techniques is employed to confirm the structure and purity of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the pyrazole ring proton, the aromatic protons of the pyridine ring, and the amine protons. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. A signal for 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been reported, which can be used as a reference.[7] The spectrum will show characteristic peaks for the methyl carbon, the pyrazole ring carbons, and the pyridine ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
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N-H stretching: Around 3300-3500 cm⁻¹, characteristic of the primary amine.
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C=N and C=C stretching: In the region of 1500-1650 cm⁻¹, corresponding to the pyrazole and pyridine rings.
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C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 174.20 g/mol .
Reactivity and Potential Applications
The unique arrangement of functional groups in 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine dictates its reactivity and opens avenues for diverse applications, particularly in medicinal chemistry and materials science.
Chemical Reactivity
The reactivity of this molecule is governed by the interplay of the pyrazole and pyridine rings, as well as the nucleophilic amino group.
Caption: Key reactive sites and potential transformations of the title compound.
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N-Acylation and Sulfonylation: The primary amine at the C5 position is a key nucleophilic center and readily undergoes reactions with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.[8]
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Electrophilic Aromatic Substitution: The pyrazole ring is susceptible to electrophilic attack, typically at the C4 position. Reactions such as halogenation and nitration can be performed under controlled conditions.[2]
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Diazotization: The amino group can be converted to a diazonium salt, which can then be used in a variety of subsequent reactions, such as Sandmeyer-type reactions, to introduce a range of functional groups.
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Coordination Chemistry: The nitrogen atom of the pyridine ring can act as a ligand, coordinating with metal ions to form metal complexes with potential applications in catalysis and materials science.[9]
Potential Applications in Drug Discovery
The pyridinyl-pyrazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10][11]
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Kinase Inhibitors: The structural motif is present in a number of kinase inhibitors, suggesting that 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine could serve as a valuable starting material for the synthesis of novel anticancer agents.
-
Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties. This compound could be a precursor for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[11]
-
Antimicrobial Agents: The fusion of nitrogen-containing heterocycles often leads to compounds with antimicrobial activity. Derivatives of this molecule could be explored for their potential as antibacterial or antifungal agents.[1]
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Hazard Classification (Anticipated):
Based on the data for similar compounds, it is prudent to handle this compound as potentially harmful if swallowed, and as a skin and eye irritant.[12]
Conclusion
3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound with significant potential for further exploration in both academic and industrial research. Its straightforward synthesis, versatile reactivity, and the established pharmacological importance of the pyridinyl-pyrazole scaffold make it a valuable building block for the development of new functional molecules. This guide has provided a comprehensive overview of its chemical identity, synthesis, characterization, reactivity, and safety considerations, with the aim of facilitating and inspiring future research in this exciting area of chemistry.
References
Sources
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- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aablocks.com [aablocks.com]
